2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
Description
Properties
Molecular Formula |
C14H15N5O |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-amino-5-methyl-6-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H15N5O/c1-9-11(8-7-10-5-3-2-4-6-10)12(20)19-14(16-9)17-13(15)18-19/h2-6H,7-8H2,1H3,(H3,15,16,17,18) |
InChI Key |
QOSASUQBXYHRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)N)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines can be achieved using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of environmentally friendly oxidizers such as PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI
Reduction: NaBH4, hydrogen gas (H2) with a suitable catalyst
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a complex organic compound featuring a triazole ring fused to a pyrimidine, a structure of interest in medicinal chemistry because of its diverse biological activities. The presence of an amino group and a phenethyl substituent enhances the compound's potential for interaction with various biological targets, making it a subject of interest in drug discovery.
Chemical Reactivity
this compound can participate in reactions typical of triazole and pyrimidine derivatives. These reactions are crucial for modifying the compound to enhance its biological activity or optimize pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that are optimized to enhance yield and purity while minimizing by-products.
Applications
The applications of this compound span several fields:
| Application | Description |
|---|---|
| Drug Discovery | The compound is a subject of interest because the presence of an amino group and a phenethyl substituent enhances its potential for interaction with various biological targets. |
| Medicinal Chemistry | This compound features a triazole ring fused to a pyrimidine, which is a notable scaffold in medicinal chemistry due to its diverse biological activities. |
| Evaluating Biological Activity | Research indicates that this compound exhibits significant biological activities. |
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
The triazolopyrimidinone scaffold is highly versatile, with modifications at positions 5, 6, and 7 significantly altering physicochemical and functional properties. Below is a detailed comparison of Compound i with structurally related analogs:
Key Observations :
- However, this could enhance membrane permeability in biological systems or adhesion in corrosion inhibition .
- Synthetic Feasibility : Compound i has a moderate yield (81%), lower than the benzyl derivative (h, 92%), suggesting steric or electronic challenges in introducing the phenethyl group .
Physicochemical Properties
- Thermal Stability: All triazolopyrimidinones in exhibit melting points >300°C, indicating robust thermal stability. The phenethyl group in Compound i may contribute to tighter crystal packing due to van der Waals interactions .
- Solubility : While exact water solubility data are unavailable, the phenethyl group’s hydrophobicity likely reduces aqueous solubility compared to butyl (f) or carboxamide derivatives (e.g., compounds with polar groups) .
Functional Comparisons
- Corrosion Inhibition: Compound i is explicitly studied as a copper corrosion inhibitor, where its planar triazolopyrimidinone core and hydrophobic substituents may adsorb onto metal surfaces, forming protective layers . In contrast, 5-phenyl derivatives (g) could exhibit stronger π-metal interactions.
- Pharmacological Potential: Carboxamide derivatives () with trimethoxyphenyl groups show antiproliferative activity, while Compound i’s lack of polar groups limits direct pharmacological comparisons .
Crystallographic and Spatial Considerations
Biological Activity
2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a novel compound within the triazolo-pyrimidine class, known for its diverse biological activities. The unique structural features of this compound, including the presence of an amino group and a phenethyl substituent, enhance its interaction potential with various biological targets. This article reviews its biological activity, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula: C14H15N5O
- Molecular Weight: 269.30 g/mol
- Structure: The compound features a triazole ring fused to a pyrimidine core, which is significant for its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity:
-
Antimicrobial Properties:
- Preliminary evaluations suggest that the compound may possess antimicrobial activity against various pathogens. For example, certain derivatives have demonstrated moderate effectiveness against bacteria such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values of approximately 0.21 μM .
- Phosphodiesterase Inhibition:
Synthesis
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity while minimizing by-products. Common methods include:
- Reaction of suitable precursors under controlled conditions to form the triazolo-pyrimidine framework.
- Utilization of functional group modifications to enhance biological activity.
Case Studies
Several studies have explored the biological implications of this compound:
Q & A
Q. Table 1: Corrosion Inhibition Efficiency
| Concentration (mM) | Inhibition Efficiency (%) | Corrosion Rate (mm/year) |
|---|---|---|
| 0.01 | 45 | 0.12 |
| 0.10 | 68 | 0.07 |
| 1.00 | 85 | 0.03 |
Advanced: How does structural modification impact selective kinase inhibition (e.g., TYK2 vs. JAK1-3)?
Methodological Answer:
- Substituent Effects : 2,5-Disubstituted derivatives show TYK2 selectivity (IC₅₀ = 0.8 μM) over JAK1 (IC₅₀ > 50 μM). Phenethyl groups enhance hydrophobic pocket binding .
- Docking Studies : Molecular dynamics (MD) simulations reveal hydrogen bonds with TYK2’s Glu903 and π-π stacking with Phe995 .
- Contradiction Note : Bulky substituents (e.g., benzyl) reduce solubility but improve membrane permeability (logP = 2.8 vs. 1.5 for methyl analogs) .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration, assay pH). Adjust for batch purity via LC-MS validation .
- Structural Validation : Confirm regioisomerism (e.g., 5-amino vs. 7-amino derivatives) using NOESY NMR to rule out misassignment .
- In Silico Screening : Use QSAR models to prioritize analogs with balanced logP (1.5–3.0) and polar surface area (<90 Ų) for CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
